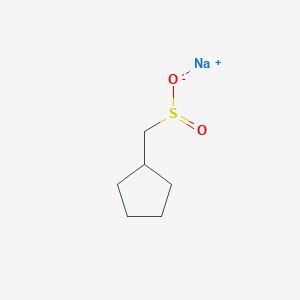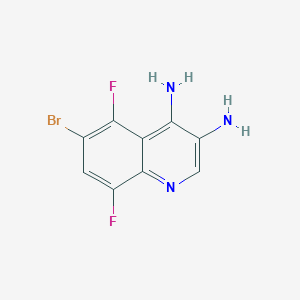
6-Bromo-5,8-difluoroquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5,8-difluoroquinoline-3,4-diamine: is a chemical compound with the molecular formula C9H6BrF2N3 and a molecular weight of 274.06 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5,8-difluoroquinoline-3,4-diamine typically involves multi-step organic reactions. One common method includes the bromination and fluorination of quinoline derivatives followed by amination. The reaction conditions often involve the use of bromine and fluorine sources under controlled temperatures and solvents to ensure selective substitution at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents safely .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-5,8-difluoroquinoline-3,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride, potassium carbonate, and various amines under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted quinolines, while oxidation and reduction reactions can lead to quinoline oxides or reduced quinoline derivatives .
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-5,8-difluoroquinoline-3,4-diamine is used as a building block for synthesizing more complex organic molecules. It is valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science .
Mechanism of Action
The exact mechanism of action of 6-Bromo-5,8-difluoroquinoline-3,4-diamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes .
Comparison with Similar Compounds
- 4-Bromo-5,8-difluoroquinoline
- 4-Chloro-5,8-difluoroquinoline
- 3,4-Dibromo-6,8-difluoroquinoline
- 4-Amino-7,8-difluoroquinoline
Comparison: 6-Bromo-5,8-difluoroquinoline-3,4-diamine is unique due to the presence of both bromine and fluorine atoms at specific positions on the quinoline ring, along with two amino groups. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H6BrF2N3 |
|---|---|
Molecular Weight |
274.06 g/mol |
IUPAC Name |
6-bromo-5,8-difluoroquinoline-3,4-diamine |
InChI |
InChI=1S/C9H6BrF2N3/c10-3-1-4(11)9-6(7(3)12)8(14)5(13)2-15-9/h1-2H,13H2,(H2,14,15) |
InChI Key |
KHDMPHCZACEITB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC=C(C(=C2C(=C1Br)F)N)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)
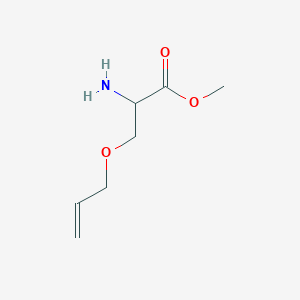
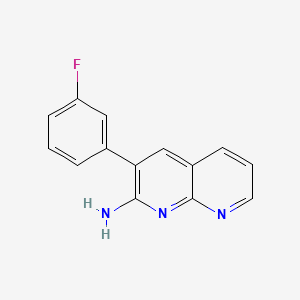
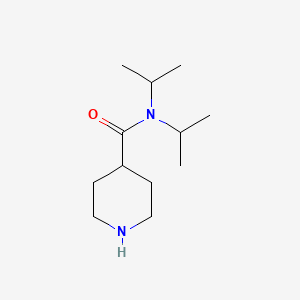
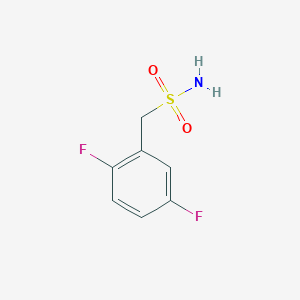
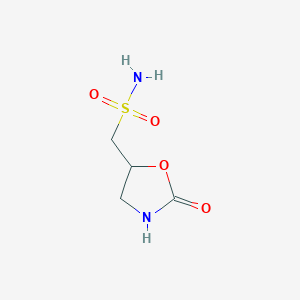
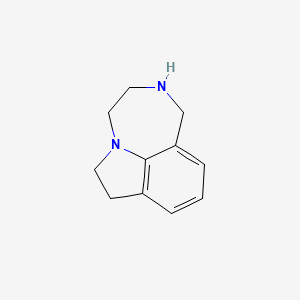
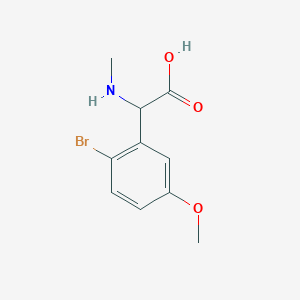

![1-[2-(Chloromethyl)butyl]cyclopent-1-ene](/img/structure/B13220901.png)
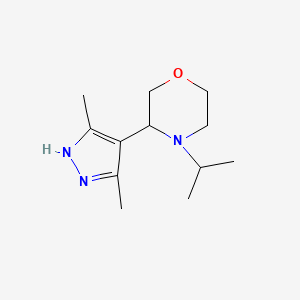
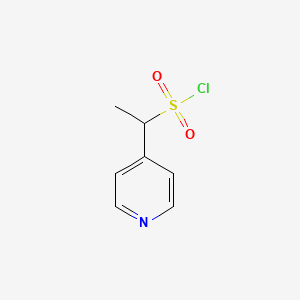
![2-[2-Bromo-5-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B13220913.png)
